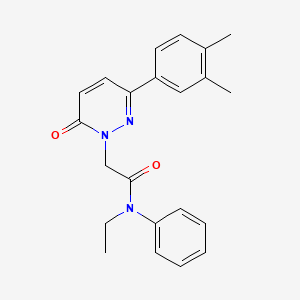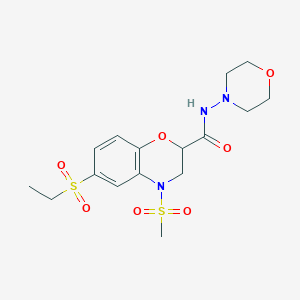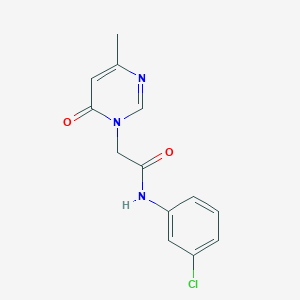
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-phenylacetamide, also known as DPA-714, is a novel and selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is expressed in many tissues, including the brain, and is involved in a variety of physiological processes. DPA-714 has been extensively studied for its potential use in imaging and treating neurological disorders.
Mecanismo De Acción
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-phenylacetamide binds to TSPO with high affinity and selectivity. TSPO is involved in the regulation of mitochondrial function, cholesterol transport, and apoptosis. The binding of this compound to TSPO can modulate these processes and affect various physiological functions.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, neuroprotective, and anticancer effects. It can reduce the production of pro-inflammatory cytokines and inhibit the activation of microglia, which are involved in neuroinflammation. This compound can also protect neurons from oxidative stress and apoptosis, and promote neuronal survival. In addition, this compound can induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-phenylacetamide in lab experiments is its high affinity and selectivity for TSPO. This allows for the specific targeting of TSPO in various tissues and cells. This compound can also be used in non-invasive imaging techniques, such as PET and SPECT, which can provide valuable information about TSPO expression in vivo. However, one limitation of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the use of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-phenylacetamide in scientific research. One direction is the development of new imaging techniques that can provide higher resolution and sensitivity for TSPO imaging. Another direction is the evaluation of this compound in clinical trials for the diagnosis and treatment of neurological disorders, such as Alzheimer's disease and multiple sclerosis. Furthermore, the potential use of this compound in cancer therapy and immunotherapy is also an area of active research.
Métodos De Síntesis
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-phenylacetamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethylbenzoyl chloride with ethylamine, followed by reaction with 6-amino-1,3-dimethyluracil and phenylacetyl chloride. The resulting compound is then treated with sodium hydride and ethyl iodide to yield this compound.
Aplicaciones Científicas De Investigación
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-phenylacetamide has been widely used in scientific research for its ability to selectively bind to TSPO. TSPO is upregulated in response to various pathological conditions, including neuroinflammation, neurodegeneration, and cancer. This compound can be used to image TSPO expression in vivo using positron emission tomography (PET) and single-photon emission computed tomography (SPECT). This allows for the non-invasive detection and monitoring of various pathological conditions.
Propiedades
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-ethyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-4-24(19-8-6-5-7-9-19)22(27)15-25-21(26)13-12-20(23-25)18-11-10-16(2)17(3)14-18/h5-14H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAQRXWCLZMBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2457977.png)


![2-((2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2457982.png)
![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B2457984.png)

![1-Cyclopentyl-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2457986.png)


![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,5-dichlorobenzoate](/img/structure/B2457991.png)
![1-[(4-Chlorophenyl)sulfonyl]acetone, oxime](/img/structure/B2457994.png)
![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2457995.png)
![(3aR,6aS)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride](/img/no-structure.png)
